molecular formula C9H9ClN4O2 B2612604 5-(2-chloro-3,4-dimethoxyphenyl)-2H-1,2,3,4-tetrazole CAS No. 1630742-73-2

5-(2-chloro-3,4-dimethoxyphenyl)-2H-1,2,3,4-tetrazole

Cat. No.: B2612604
CAS No.: 1630742-73-2
M. Wt: 240.65
InChI Key: ZPTDKGDBPGLZGB-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name is 5-(2-chloro-3,4-dimethoxyphenyl)-2H-tetrazole , reflecting its substitution pattern on the tetrazole ring. Key identifiers include:

Property Value
CAS Registry Number 1630742-73-2
Molecular Formula C₉H₉ClN₄O₂
Molecular Weight 240.65 g/mol
Structural Features Tetrazole ring with 2-chloro-3,4-dimethoxyphenyl substituent

The tetrazole ring consists of a five-membered aromatic system with four nitrogen atoms and one carbon atom. The substituent at the 5-position is a 2-chloro-3,4-dimethoxyphenyl group, where chlorine and methoxy groups occupy the 2-, 3-, and 4-positions of the benzene ring.

The compound exists in two tautomeric forms (1H- and 2H-tetrazole), with the equilibrium favoring the 1H-tautomer in solid phases due to aromatic stabilization.

Historical Context in Heterocyclic Chemistry

Tetrazoles were first synthesized in 1885 by Bladin via the reaction of hydrogen cyanide and hydrazoic acid. The development of 5-substituted tetrazoles gained momentum in the mid-20th century with the advent of the Pinner reaction, which involves [3+2] cycloaddition between nitriles and sodium azide under acidic conditions.

5-(2-Chloro-3,4-dimethoxyphenyl)-2H-tetrazole emerged as part of efforts to diversify tetrazole libraries for medicinal chemistry. Its synthesis typically involves:

  • Substrate Preparation : 2-Chloro-3,4-dimethoxybenzonitrile as the nitrile precursor.
  • Cycloaddition : Reaction with sodium azide in the presence of a Lewis acid (e.g., ZnCl₂) or protic acid (e.g., NH₄Cl) in polar solvents like DMF or ethanol.

This method aligns with Finnegan’s 1958 protocol, which optimized tetrazole synthesis using safer reagents than volatile hydrazoic acid.

Significance as a Tetrazole Derivative in Contemporary Research

Pharmaceutical Applications

Tetrazoles serve as bioisosteres for carboxylic acids due to similar pKa values and metabolic stability. This compound’s chloro and methoxy groups enhance lipophilicity and electronic modulation, making it a candidate for:

  • Anticancer Agents : Tetrazole derivatives inhibit kinases and apoptosis regulators (e.g., Bcl-2).
  • Antimicrobials : Structural analogs exhibit activity against Gram-positive bacteria and fungi.
  • Antidiabetic Drugs : Tetrazoles target peroxisome proliferator-activated receptors (PPARs) and dipeptidyl peptidase-4 (DPP-4).

Materials Science

The compound’s thermal stability and π-conjugation make it suitable for:

  • Energetic Materials : Tetrazoles release nitrogen upon decomposition, useful in propellants.
  • Coordination Polymers : Metal-organic frameworks (MOFs) leverage tetrazole’s nitrogen-rich structure for gas storage.

Recent Advances

Recent studies highlight its role as an intermediate in multicomponent reactions (MCRs) for synthesizing complex heterocycles. For example, Fe₃O₄@PMO-ICS-ZnO nanocatalysts enable efficient cycloaddition with nitriles and sodium azide, yielding tetrazole derivatives in high purity.

Properties

IUPAC Name

5-(2-chloro-3,4-dimethoxyphenyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O2/c1-15-6-4-3-5(7(10)8(6)16-2)9-11-13-14-12-9/h3-4H,1-2H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTDKGDBPGLZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2=NNN=N2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-chloro-3,4-dimethoxyphenyl)-2H-1,2,3,4-tetrazole typically involves the reaction of 2-chloro-3,4-dimethoxybenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring through a cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.

    Substitution: The presence of the chloro and methoxy groups allows for substitution reactions, where these groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogen atoms replacing the chloro or methoxy groups.

    Substitution: Substituted derivatives with different functional groups replacing the chloro or methoxy groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
The tetrazole ring system is known for its antimicrobial properties. Compounds containing tetrazoles have been reported to exhibit activity against a range of bacteria and fungi. For example, derivatives of tetrazole have shown promising results in inhibiting the growth of Mycobacterium tuberculosis and various fungal pathogens .

Anticancer Properties
Research indicates that tetrazole derivatives may possess anticancer properties. Studies have demonstrated that certain substituted tetrazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways . A notable case study involved the synthesis of novel tetrazole derivatives that showed significant cytotoxicity against breast cancer cell lines .

Anti-inflammatory Effects
Tetrazoles have also been studied for their anti-inflammatory effects. Compounds similar to 5-(2-chloro-3,4-dimethoxyphenyl)-2H-1,2,3,4-tetrazole have been shown to inhibit inflammatory mediators in vitro and in vivo . This suggests potential applications in treating inflammatory diseases.

Agricultural Applications

Fungicides and Herbicides
Tetrazole derivatives are increasingly being explored as agricultural chemicals. Their ability to inhibit fungal growth makes them suitable candidates for developing new fungicides. Additionally, some tetrazoles have exhibited herbicidal properties, suggesting their potential use in weed management strategies .

Plant Growth Regulators
Research has indicated that certain tetrazole compounds can act as plant growth regulators. They may influence plant development processes such as germination and flowering by modulating hormonal pathways .

Materials Science Applications

Polymer Chemistry
The incorporation of tetrazole rings into polymer matrices has been investigated for enhancing material properties. Tetrazole-functionalized polymers exhibit improved thermal stability and mechanical strength, making them suitable for advanced material applications .

Sensors and Catalysts
Tetrazoles are also being studied for their potential use in sensors and catalytic systems. Their unique electronic properties can be leveraged to develop sensitive detection methods for various analytes or as catalysts in chemical reactions .

Summary of Findings

Application AreaKey Findings
Medicinal Chemistry Antimicrobial, anticancer, and anti-inflammatory activities reported.
Agriculture Potential as fungicides and herbicides; effects on plant growth regulation.
Materials Science Enhanced thermal stability and mechanical properties; potential in sensors.

Case Studies

  • Anticancer Activity Study
    • A novel series of 1,2,3-triazolyl-tetrazoles was synthesized and evaluated for anticancer activity against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values lower than standard chemotherapeutics .
  • Agricultural Application Research
    • A study investigated the efficacy of a new tetrazole-based fungicide on crop yield improvement under field conditions. Results showed a 30% increase in yield compared to untreated controls due to effective disease management .
  • Material Properties Investigation
    • The synthesis of a polymer containing tetrazole units demonstrated improved mechanical properties and thermal stability compared to traditional polymers. This advancement opens avenues for high-performance materials in engineering applications .

Mechanism of Action

The mechanism of action of 5-(2-chloro-3,4-dimethoxyphenyl)-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The chloro and methoxy groups in the target compound increase molecular weight and lipophilicity compared to simpler analogues like 5-(4-methoxyphenyl)-tetrazole. Nitro-substituted derivatives (e.g., 2k ) exhibit higher melting points due to enhanced dipole interactions.
  • Isomerism : 1-Substituted tetrazoles (e.g., 4b ) generally have lower melting points than 5-substituted isomers, likely due to reduced symmetry and crystal packing efficiency.

Biological Activity

5-(2-chloro-3,4-dimethoxyphenyl)-2H-1,2,3,4-tetrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

  • Chemical Formula : C₁₆H₁₉ClN₄O₂
  • Molecular Weight : 295.80 g/mol
  • CAS Number : 1630742-73-2

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various tetrazole compounds demonstrated antibacterial activity against a range of pathogens. For instance, compounds similar to this compound were evaluated using the disc diffusion method, revealing zones of inhibition against bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
5-(2-chloro-3,4-dimethoxyphenyl)-2H-tetrazoleStaphylococcus aureus50 μg/mL
Similar Tetrazole DerivativeEscherichia coli100 μg/mL
Other Tetrazole CompoundsCandida albicans75 μg/mL

These findings suggest that the introduction of specific substituents on the tetrazole ring can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of tetrazoles has been extensively studied. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation effectively. For example, a derivative with structural similarities to our compound exhibited IC₅₀ values in the low micromolar range against various cancer cell lines .

Table 2: Anticancer Activity of Related Tetrazoles

CompoundCancer Cell LineIC₅₀ (μM)
5-(2-chloro-3,4-dimethoxyphenyl)-2H-tetrazoleHT-29 (colon cancer)6.43
Similar Tetrazole DerivativePC-3 (prostate cancer)9.83

These results indicate that modifications to the tetrazole structure can lead to potent anticancer agents.

Anti-inflammatory and Analgesic Effects

Recent studies have also explored the anti-inflammatory properties of tetrazoles. For instance, compounds with similar structures have shown promising results in reducing inflammation markers in animal models. The anti-inflammatory activity is often attributed to the ability of tetrazoles to inhibit pro-inflammatory cytokines .

Case Studies

A notable case study involved the synthesis and evaluation of a series of tetrazole derivatives for their biological activities. One derivative demonstrated significant inhibition of nitric oxide production in RAW264.7 macrophage cells, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that the presence of electron-withdrawing groups at specific positions on the tetrazole ring enhances biological activity. For example:

  • Positioning of Substituents : The para position is often more favorable for biological activity compared to ortho or meta positions.
  • Functional Group Influence : The introduction of halogens or methoxy groups significantly affects both potency and selectivity against target organisms .

Q & A

Q. What protocols ensure reproducibility in synthesizing and testing tetrazole derivatives across labs?

  • Methodological Answer : Adopt standardized SOPs:
  • Purity thresholds (≥95% by HPLC).
  • Reference controls (e.g., ciprofloxacin in antimicrobial assays).
  • Inter-lab validation via ring tests (e.g., round-robin analyses) .

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